
Combretastatin A4
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La combretastatina A4 puede sintetizarse mediante varios métodos. Una ruta sintética común implica el uso de trietilamina y anhídrido acético a 120°C durante 30 minutos en condiciones de microondas . Otro método implica el uso de 1,8-diazabiciclo[5.4.0]undec-7-eno (DBU) y los haluros respectivos en tolueno a 100°C durante 24 horas . Además, se puede utilizar N,N′-diciclohexilcarbodiimida (DCC) y 4-pirrolidinopiridina (PPy) con ácido p-toluensulfónico (p-TSA) y los alcoholes respectivos en diclorometano a 0°C hasta temperatura ambiente durante 24 horas .
Métodos de producción industrial: Los métodos de producción industrial de combretastatina A4 a menudo implican la síntesis a gran escala utilizando condiciones de reacción similares a las mencionadas anteriormente. La escalabilidad de estos métodos permite la producción de cantidades significativas del compuesto para investigación y aplicaciones clínicas .
Análisis De Reacciones Químicas
Tipos de reacciones: La combretastatina A4 experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen trietilamina, anhídrido acético, DBU, DCC, PPy y p-TSA . Las condiciones de reacción suelen implicar temperaturas elevadas y solventes específicos como tolueno y diclorometano .
Productos principales: Los productos principales que se forman a partir de estas reacciones incluyen varios análogos de la combretastatina A4, que se estudian por sus propiedades antitumorales mejoradas .
Aplicaciones Científicas De Investigación
Anticancer Applications
1. Tumor Growth Inhibition
CA-4 has shown efficacy against a range of tumors in preclinical studies. It has been tested on various human tumor cell lines derived from breast, lung, colon, and prostate cancers. The compound's ability to induce apoptosis and inhibit cell proliferation has made it a focal point for developing new cancer treatments .
2. Clinical Trials
The prodrug form, Combretastatin A-4 disodium phosphate (CA-4P), has undergone phase II/III clinical trials demonstrating favorable outcomes in patients with advanced solid tumors. These trials indicate that CA-4P can effectively shut down tumor blood supply and enhance the effects of other chemotherapeutic agents .
Angiogenesis Inhibition
CA-4 is recognized for its strong anti-angiogenic properties. Research has demonstrated that it can significantly inhibit angiogenesis—the process by which new blood vessels form from existing ones—by targeting endothelial cells. This property is crucial for preventing tumor growth and metastasis .
Case Study: Zebrafish Model
A study utilizing zebrafish embryos revealed that CA-4 treatment led to developmental malformations and inhibited vessel formation in pectoral fins. This model provided insights into the compound's effects on angiogenesis and potential toxicities associated with its use .
Formulation Innovations
1. Nanoparticle Delivery Systems
Recent advancements have focused on enhancing the solubility and bioavailability of CA-4 through nanoparticle formulations. These systems improve drug targeting and reduce systemic toxicity while maintaining therapeutic efficacy .
2. Novel Analog Development
Research into analogs of CA-4 has led to the synthesis of compounds with improved aqueous solubility and reduced toxicity profiles. For instance, new derivatives have been shown to exhibit enhanced anti-proliferative effects against various cancer cell lines while minimizing adverse effects on normal cells .
Summary of Research Findings
Mecanismo De Acción
La combretastatina A4 ejerce sus efectos al unirse al sitio de la colchicina en la tubulina, inhibiendo así la polimerización de la tubulina . Esta interrupción de la dinámica de los microtúbulos conduce al arresto mitótico y la apoptosis en las células cancerosas . El compuesto también causa el cierre vascular en los tumores, lo que lleva a una necrosis hemorrágica extensa . Los objetivos moleculares involucrados incluyen la tubulina y las células endoteliales en la vasculatura tumoral .
Comparación Con Compuestos Similares
Estos compuestos comparten estructuras similares pero difieren en sus propiedades químicas específicas y actividades biológicas . La combretastatina A4 es única en su potente actividad antitumoral y su capacidad para interrumpir la vasculatura tumoral . Compuestos similares incluyen combretastatina A1, combretastatina A2 y combretastatina A3, que también exhiben propiedades antitumorales pero con distintos grados de potencia .
Actividad Biológica
Combretastatin A4 (CA4) is a potent natural compound known for its significant biological activity, particularly in the context of cancer treatment. It functions primarily as an anti-vascular agent, disrupting microtubule polymerization in endothelial cells, which leads to vascular shutdown and subsequent tumor necrosis. This article explores the biological activity of CA4, including its mechanisms of action, structure-activity relationships, and clinical implications.
Tubulin Binding and Microtubule Disruption
CA4 binds to the colchicine site on tubulin with high affinity, inhibiting microtubule polymerization. This action is crucial for its anti-tumor effects, as it leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Studies indicate that CA4 induces G0/G1 phase arrest in various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells .
Antivascular Properties
The compound's antivascular effects are particularly notable. CA4P (the phosphate prodrug of CA4) has been shown to cause reversible vascular shutdown in established tumors by selectively targeting proliferating endothelial cells. This results in increased permeability and disruption of vascular endothelial-cadherin (VE-cadherin) signaling pathways, leading to rapid regression of tumor neovessels .
Structure-Activity Relationship (SAR)
The biological activity of CA4 is influenced by its chemical structure. The compound consists of two phenyl rings linked by an ethylene bridge, with specific functional groups critical for its efficacy. For instance, the cis-configuration of the double bond and the presence of a 3,4,5-trimethoxy group on one ring are essential for its activity .
Comparison of this compound and Its Analogues
Compound | Binding Affinity (kcal/mol) | Antitumor Activity | Notes |
---|---|---|---|
This compound | -7.1 | High | Strong inhibitor of tubulin polymerization |
CA4P | -7.2 | Moderate | Prodrug form; induces vascular shutdown |
CA1P | -7.0 | Higher than CA4 | Greater antitumor effect at equal doses |
Doxorubicin | -7.2 | Very High | Better cell line inhibition compared to CA analogues |
Clinical Studies
Numerous clinical trials have evaluated the efficacy of CA4P in treating various cancers. In a Phase I trial involving patients with advanced solid tumors, CA4P was administered intravenously, demonstrating a favorable safety profile and some instances of disease stabilization . Notably, pharmacokinetic studies revealed that doses as low as 52 mg/m² could significantly reduce tumor perfusion without severe toxicity .
Case Studies
-
Case Study: Anaplastic Thyroid Cancer
In patients with anaplastic thyroid cancer, treatment with CA4P resulted in rapid tumor necrosis due to vascular collapse. Imaging studies indicated significant changes in tumor perfusion following administration . -
Case Study: Solid Tumors
Patients receiving escalating doses of CA4P showed varying degrees of response, with some achieving stable disease for extended periods. Dynamic contrast-enhanced MRI was used to assess changes in blood flow, confirming the compound's antivascular effects .
Propiedades
IUPAC Name |
2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11,19H,1-4H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXBOLULGPECHP-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025983 | |
Record name | 3,4,5-Trimethoxy-3'-hydroxy-4'-methoxystilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117048-59-6 | |
Record name | Combretastatin A4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117048-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Combretastatin A-4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117048596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Combretastatin A4 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14680 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Combretastatin A4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613729 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4,5-Trimethoxy-3'-hydroxy-4'-methoxystilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Combretastatin A4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COMBRESTATIN A4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16U6OP69RQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.